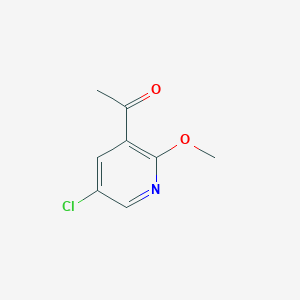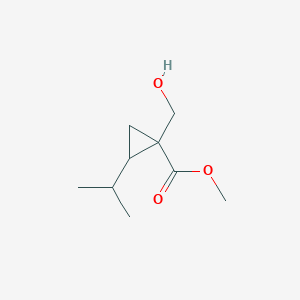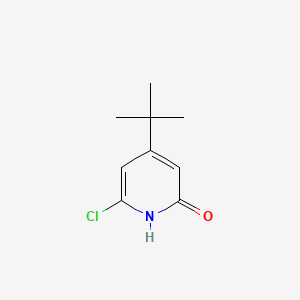
4-(tert-Butyl)-6-chloropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-6-chloropyridin-2(1H)-one is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring. Pyridines are heterocyclic aromatic organic compounds, and their derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one typically involves the chlorination of 4-(tert-butyl)pyridine followed by oxidation. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The chlorinated product is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-6-chloropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be further oxidized to form pyridine N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-(tert-butyl)-6-aminopyridin-2(1H)-one or 4-(tert-butyl)-6-alkoxypyridin-2(1H)-one.
Oxidation: Formation of 4-(tert-butyl)-6-chloropyridine N-oxide.
Reduction: Formation of 4-(tert-butyl)-6-chloropyridin-2-ol.
Applications De Recherche Scientifique
4-(tert-Butyl)-6-chloropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.
Uniqueness
4-(tert-Butyl)-6-chloropyridin-2(1H)-one is unique due to the presence of both a tert-butyl group and a chlorine atom on the pyridine ring. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds. The tert-butyl group provides steric hindrance, while the chlorine atom can participate in various substitution reactions, enhancing the compound’s versatility in synthetic applications.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
4-tert-butyl-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)6-4-7(10)11-8(12)5-6/h4-5H,1-3H3,(H,11,12) |
Clé InChI |
SECKNLUUNCARBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)NC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
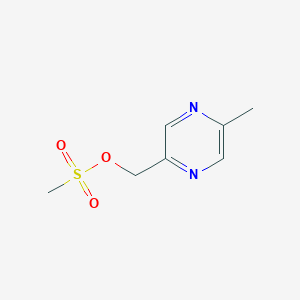
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
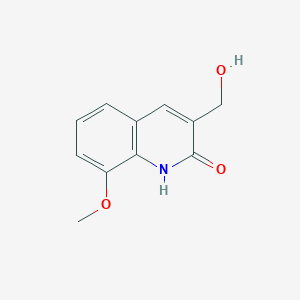
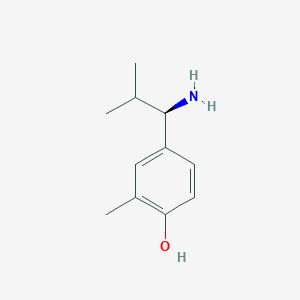
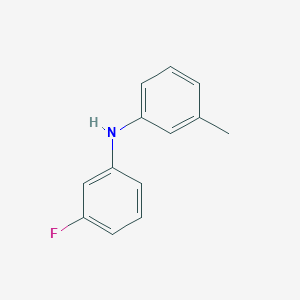
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
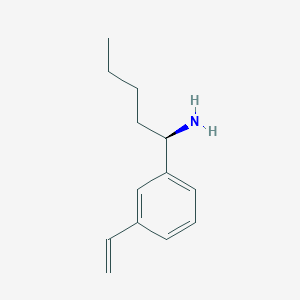
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

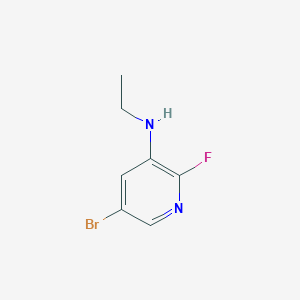
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
